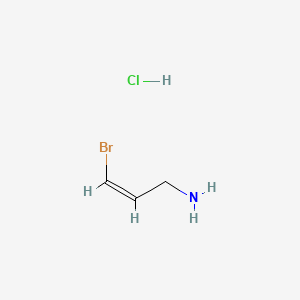
(2Z)-3-bromoprop-2-en-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-bromoprop-2-en-1-amine hydrochloride is an organic compound with the molecular formula C3H6BrN·HCl It is a derivative of allylamine, where the bromine atom is attached to the second carbon of the propene chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-bromoprop-2-en-1-amine hydrochloride typically involves the bromination of allylamine. One common method is the addition of bromine to allylamine in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity and yield of the desired product. The resulting (2Z)-3-bromoprop-2-en-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and subsequent acidification can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2Z)-3-bromoprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding prop-2-en-1-amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyano, and methoxy derivatives of prop-2-en-1-amine.
Oxidation: Products include oximes and nitriles.
Reduction: The major product is prop-2-en-1-amine.
科学的研究の応用
(2Z)-3-bromoprop-2-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various functionalized amines and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the synthesis of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (2Z)-3-bromoprop-2-en-1-amine hydrochloride involves its interaction with biological molecules through nucleophilic substitution reactions. The bromine atom can be replaced by nucleophiles present in biological systems, leading to the formation of new compounds with potential biological activities. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
(2Z)-3-chloroprop-2-en-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
(2Z)-3-iodoprop-2-en-1-amine hydrochloride: Similar structure but with an iodine atom instead of bromine.
(2Z)-3-fluoroprop-2-en-1-amine hydrochloride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(2Z)-3-bromoprop-2-en-1-amine hydrochloride is unique due to the specific reactivity of the bromine atom, which can undergo a variety of substitution reactions. The compound’s ability to form stable intermediates and products makes it valuable in synthetic chemistry and research applications.
特性
分子式 |
C3H7BrClN |
|---|---|
分子量 |
172.45 g/mol |
IUPAC名 |
(Z)-3-bromoprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C3H6BrN.ClH/c4-2-1-3-5;/h1-2H,3,5H2;1H/b2-1-; |
InChIキー |
ORSULGFDFNVWBS-ODZAUARKSA-N |
異性体SMILES |
C(/C=C\Br)N.Cl |
正規SMILES |
C(C=CBr)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


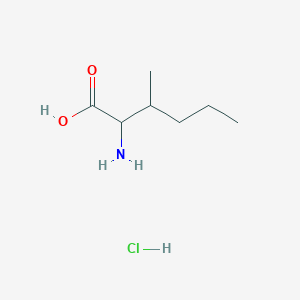
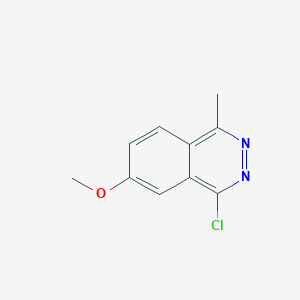
![Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13464273.png)
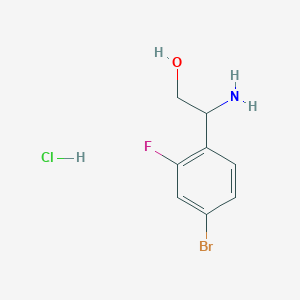
![3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid, Mixture of diastereomers](/img/structure/B13464283.png)
![Tert-butyl 4-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine-1-carboxylate](/img/structure/B13464290.png)
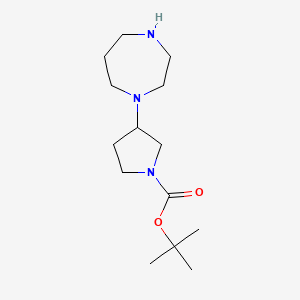
![6-Azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13464312.png)
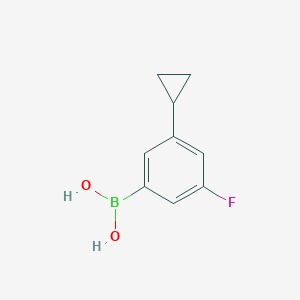

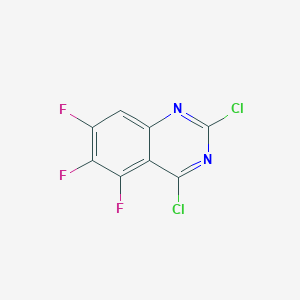
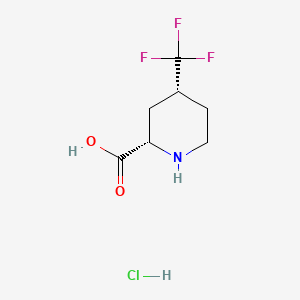
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13464337.png)
![3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13464344.png)
